An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1H-imidazole-4-carboxamide (CAS 66054-02-2)
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1H-imidazole-4-carboxamide (CAS 66054-02-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-1H-imidazole-4-carboxamide, a substituted imidazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The imidazole scaffold is a key component in numerous biologically active molecules. A thorough understanding of the physicochemical properties of this specific derivative is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known and anticipated physicochemical characteristics of 5-Methoxy-1H-imidazole-4-carboxamide, outlines detailed experimental protocols for their determination, and discusses the implications of these properties in a drug development context. While specific experimental data for this compound is not extensively available in the public domain, this guide serves as a robust framework for its synthesis, characterization, and evaluation.
Introduction
The imidazole ring is a fundamental structural motif in a vast array of biologically active compounds, including the essential amino acid histidine and numerous pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. 5-Methoxy-1H-imidazole-4-carboxamide, with its methoxy and carboxamide substitutions, presents a unique profile of electronic and steric features that could modulate its interaction with biological targets. This guide aims to provide a detailed exploration of its core physicochemical properties, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical structure and fundamental identifiers.
Figure 1: Chemical Structure of 5-Methoxy-1H-imidazole-4-carboxamide.
Table 1: Chemical Identification
| Identifier | Value | Source |
| CAS Number | 66054-02-2 | [1] |
| Molecular Formula | C₅H₇N₃O₂ | [1] |
| Molecular Weight | 141.13 g/mol | [1] |
| IUPAC Name | 5-Methoxy-1H-imidazole-4-carboxamide | N/A |
| Canonical SMILES | COC1=C(N=CN1)C(=O)N | N/A |
| InChI Key | YNVYAASVOCYLSL-UHFFFAOYSA-N | [1] |
Physicochemical Properties: A Detailed Examination
The following sections delve into the key physicochemical parameters of 5-Methoxy-1H-imidazole-4-carboxamide. Where experimental data is not available, theoretical considerations and data from structurally related compounds are discussed to provide a predictive framework.
Physical State and Appearance
Based on the general properties of similar small molecule heterocyclic compounds, 5-Methoxy-1H-imidazole-4-carboxamide is expected to be a crystalline solid at room temperature. The color can range from white to off-white or pale yellow, and any significant deviation from this may indicate the presence of impurities.
Melting Point
The melting point is a critical indicator of purity and is influenced by the crystal lattice energy of the solid. For closely related imidazole derivatives, melting points can vary significantly based on substitution patterns. For instance, 5-amino-1H-imidazole-4-carboxamide hydrochloride has a high melting point of 250-252 °C (with decomposition)[2]. The introduction of a methoxy group in place of an amino group is likely to alter the crystal packing and hydrogen bonding, thus affecting the melting point.
Experimental Protocol for Melting Point Determination:
Figure 2: Workflow for Melting Point Determination.
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Sample Preparation: A small, representative sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Instrument Setup: A calibrated melting point apparatus is used. The starting temperature is set to approximately 20 °C below the expected melting point, with a ramp rate of 1-2 °C per minute for accurate determination.
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Measurement: The sample is observed through the magnifying lens as the temperature increases. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has transformed into a clear liquid is the final melting point.
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Data Analysis: The melting range is reported. A sharp melting range (typically less than 2 °C) is indicative of high purity.
Solubility
Solubility is a crucial parameter that influences a drug's absorption and distribution. The presence of both hydrogen bond donors (the amide and imidazole N-H) and acceptors (the methoxy oxygen, the carbonyl oxygen, and the imidazole nitrogens), as well as a small hydrophobic methyl group, suggests that 5-Methoxy-1H-imidazole-4-carboxamide will exhibit a degree of solubility in both polar and some non-polar solvents.
Table 2: Predicted and Experimental Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to soluble | The presence of multiple hydrogen bond donors and acceptors should facilitate interaction with water molecules. The overall polarity of the molecule suggests some aqueous solubility. |
| Methanol/Ethanol | Soluble | These polar protic solvents can engage in hydrogen bonding with the solute. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar aprotic solvent, making it an excellent solvent for many polar organic molecules. |
| Acetone | Moderately soluble | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor. |
| Dichloromethane | Sparingly soluble to insoluble | The polarity of dichloromethane is significantly lower, and it cannot participate in hydrogen bonding as a donor, which will limit its ability to dissolve the compound. |
Experimental Protocol for Solubility Determination (Shake-Flask Method):
Figure 3: Workflow for Shake-Flask Solubility Determination.
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Sample Preparation: An excess amount of the solid compound is added to a known volume of the selected solvent in a sealed vial.
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Equilibration: The vials are agitated in a constant temperature shaker (e.g., at 25 °C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: The suspension is centrifuged at high speed to pellet the excess undissolved solid.
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Quantification: A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.
Acid Dissociation Constant (pKa)
The pKa values of a molecule are critical for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. The carboxamide group is generally considered neutral but can be hydrolyzed under strong acidic or basic conditions. The methoxy group is a weak electron-donating group.
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Basic pKa (pKa₁): This will be associated with the protonation of the more basic nitrogen atom of the imidazole ring.
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Acidic pKa (pKa₂): This will be associated with the deprotonation of the N-H proton of the imidazole ring.
Experimental Protocol for pKa Determination (Potentiometric Titration):
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Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points of the titration curve.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are indispensable for confirming the structure and assessing the purity of 5-Methoxy-1H-imidazole-4-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR):
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Imidazole Ring Protons: A singlet corresponding to the C2-H of the imidazole ring is expected.
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Methoxy Protons: A singlet integrating to three protons is anticipated for the -OCH₃ group.
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Amide Protons: One or two broad singlets for the -CONH₂ protons, which may exchange with deuterium in deuterated solvents like D₂O or CD₃OD.
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Imidazole N-H Proton: A broad singlet for the N-H proton of the imidazole ring, which is also exchangeable.
¹³C NMR (Carbon-13 NMR):
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Imidazole Ring Carbons: Three distinct signals for the carbon atoms of the imidazole ring are expected.
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Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm) corresponding to the amide carbonyl carbon.
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Methoxy Carbon: A signal in the upfield region for the -OCH₃ carbon.
Experimental Protocol for NMR Analysis:
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Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
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Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for ¹H and ¹³C NMR.
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Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, coupling constants, and integration values are analyzed to confirm the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic IR Absorption Bands:
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N-H Stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching of the imidazole and amide groups.
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C-H Stretching: Bands around 2850-3000 cm⁻¹ for the C-H stretching of the methoxy group.
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C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.
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C=N and C=C Stretching: Bands in the 1400-1600 cm⁻¹ region corresponding to the stretching vibrations of the imidazole ring.
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C-O Stretching: A band around 1050-1250 cm⁻¹ for the C-O stretching of the methoxy group.
Experimental Protocol for FT-IR Analysis:
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Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or mixed with KBr powder and pressed into a pellet.
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Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
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Data Interpretation: The positions and intensities of the absorption bands are correlated with the known vibrational frequencies of the functional groups to confirm their presence.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.
Expected Mass Spectral Data:
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Molecular Ion Peak [M]⁺ or [M+H]⁺: A peak corresponding to the molecular weight of the compound (141.13 g/mol ) or its protonated form (142.14 m/z) is expected, depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).
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Fragmentation Pattern: The molecule may undergo characteristic fragmentation, providing further structural information.
Experimental Protocol for MS Analysis:
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Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired.
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Data Analysis: The molecular ion peak is identified, and its mass-to-charge ratio (m/z) is used to confirm the molecular weight. The fragmentation pattern can be analyzed to gain further structural insights.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of a compound and for quantitative analysis.
General HPLC Method Parameters:
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Column: A reversed-phase C18 column is typically suitable for compounds of this polarity.
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. A gradient elution may be necessary to achieve optimal separation from any impurities.
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Detection: UV detection at a wavelength where the compound exhibits significant absorbance is appropriate.
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Flow Rate: A typical flow rate is 1.0 mL/min.
Experimental Protocol for Purity Determination by HPLC:
Figure 4: Workflow for HPLC Purity Analysis.
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Sample Preparation: A standard solution of the compound is prepared at a known concentration in the mobile phase.
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Method Development: The mobile phase composition, gradient, and detection wavelength are optimized to achieve good peak shape and resolution from any potential impurities.
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Data Acquisition: The sample is injected into the HPLC system, and the chromatogram is recorded.
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Purity Calculation: The purity of the compound is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Implications for Drug Development
The physicochemical properties of 5-Methoxy-1H-imidazole-4-carboxamide have profound implications for its potential as a drug candidate:
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Solubility: Adequate aqueous solubility is essential for oral bioavailability and for the preparation of parenteral formulations. The predicted solubility profile suggests that formulation strategies may be required to enhance its solubility if it is found to be low.
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pKa: The ionization state of the molecule at physiological pH (around 7.4) will influence its ability to cross cell membranes and interact with its target. Understanding the pKa is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
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Stability: The chemical stability of the compound under various conditions (pH, temperature, light) needs to be assessed to determine its shelf-life and appropriate storage conditions.
Conclusion
5-Methoxy-1H-imidazole-4-carboxamide is a molecule with potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive framework for understanding and determining its key physicochemical properties. While specific experimental data for this compound remains to be fully elucidated in the public domain, the detailed protocols and theoretical considerations presented herein offer a clear path for its thorough characterization. The systematic evaluation of these properties is a critical and indispensable step in the journey of transforming a promising molecule into a potential therapeutic agent.
References
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PubChem. 5-methoxy-1H-benzimidazole. [Link]
- Shelar Uttam B., Thorve Sandip S. Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research. 2014; 1(3): 12-18.
